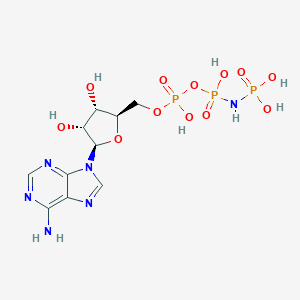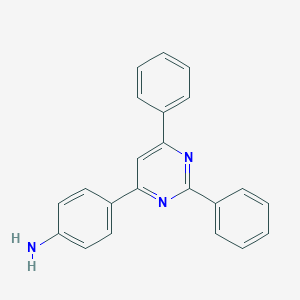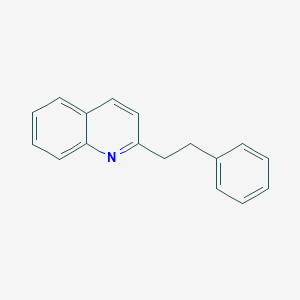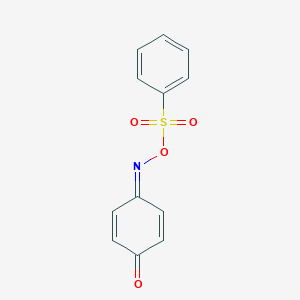
p-Benzoquinone O-(phenylsulfonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Benzoquinone O-(phenylsulfonyl)oxime, commonly referred to as BPO, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline solid that is used in various applications, including as a reagent in organic synthesis and as a catalyst in chemical reactions. In recent years, BPO has been extensively studied for its potential therapeutic properties, making it an exciting area of research.
Wirkmechanismus
BPO is known to inhibit the activity of enzymes that are involved in various biological processes. It works by binding to the active site of the enzyme, preventing it from carrying out its function. In addition, BPO has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This makes it a promising candidate for the development of anticancer drugs.
Biochemische Und Physiologische Effekte
BPO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of antimicrobial and antiviral drugs. Moreover, BPO has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BPO in lab experiments is its unique chemical structure, which allows it to bind to specific targets. This makes it a valuable tool in the study of enzymes and proteins. However, one of the limitations of using BPO is its toxicity. It can be harmful if ingested or inhaled, making it important to handle with care.
Zukünftige Richtungen
There are several future directions for the study of BPO. One area of research is the development of BPO-based drugs for the treatment of cancer and infectious diseases. Another area of research is the study of the mechanism of action of BPO and its interaction with enzymes and proteins. Moreover, the synthesis of BPO derivatives with improved properties is an exciting area of research. Overall, the study of BPO has the potential to lead to the development of novel therapeutic agents and contribute to our understanding of biological processes.
Synthesemethoden
The synthesis of BPO involves the reaction between p-benzoquinone and phenylsulfonylhydroxylamine. The reaction takes place in the presence of a base such as potassium carbonate or sodium hydroxide, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BPO has been extensively studied for its potential therapeutic properties. It has been found to have antimicrobial, antiviral, and antitumor properties. Moreover, BPO has been used as a probe to study the mechanism of action of various enzymes and proteins. Its unique chemical structure allows it to bind to specific targets, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1831-69-2 |
|---|---|
Produktname |
p-Benzoquinone O-(phenylsulfonyl)oxime |
Molekularformel |
C12H9NO4S |
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate |
InChI |
InChI=1S/C12H9NO4S/c14-11-8-6-10(7-9-11)13-17-18(15,16)12-4-2-1-3-5-12/h1-9H |
InChI-Schlüssel |
JOSADQDTFOIECX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 |
Andere CAS-Nummern |
1831-69-2 |
Synonyme |
4-[[(Phenylsulfonyl)oxy]imino]-2,5-cyclohexadien-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



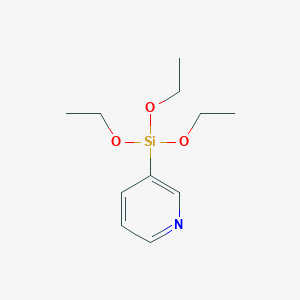
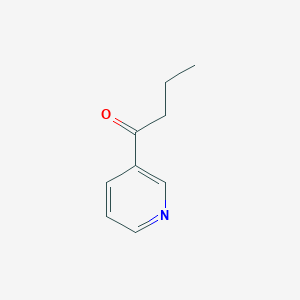
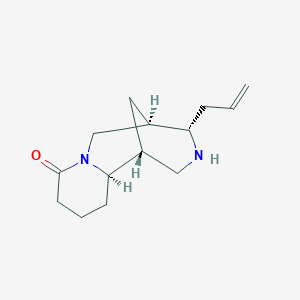
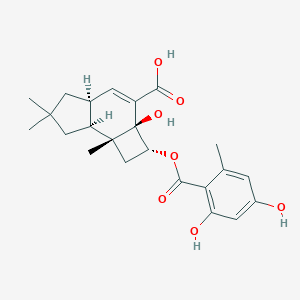
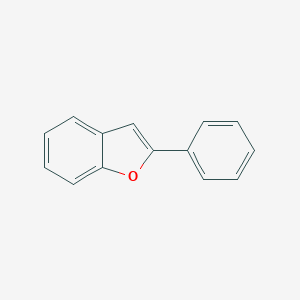

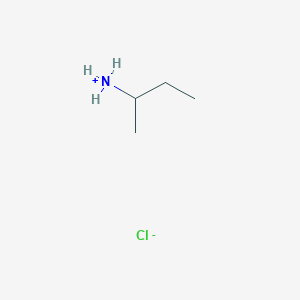
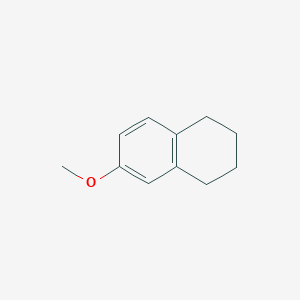
![Thiourea, [2-(trifluoromethyl)phenyl]-](/img/structure/B156821.png)

